1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Catalog No.
S571594
CAS No.
64584-34-5
M.F
C11H16INO2
M. Wt
321.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

CAS Number

64584-34-5

Product Name

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

IUPAC Name

1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine

Molecular Formula

C11H16INO2

Molecular Weight

321.15 g/mol

InChI

InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3

InChI Key

BGMZUEKZENQUJY-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N

Synonyms

1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane, 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, 2,5-dimethoxy-4-iodoamphetamine, 2,5-dimethoxy-4-iodoamphetamine hydrochloride, 2,5-dimethoxy-4-iodophenylisopropylamine, 4-DOI, 4-iodo-2,5-dimethoxyphenylisopropylamine, 4-iodo-2,5-dimethoxyphenylisopropylamine hydrochloride, (+-)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine hydrochloride, (R)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine, (+-)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine, (R)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine, 123I-labeled, 4-iodo-2,5-dimethoxyphenylisopropylamine, 131I-labeled, DOI cpd, DOI-P

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N

Psychoactive effects and Serotonin receptor interaction:

DOI, also known as 2,5-dimethoxy-4-iodoamphetamine, is a psychedelic drug and a substituted amphetamine. Unlike many other amphetamines, it primarily acts as a serotonin receptor agonist, meaning it mimics the effects of the neurotransmitter serotonin. Studies have shown that DOI binds to and activates specific serotonin receptors, particularly the 5-HT2A receptor, leading to its psychoactive effects. This activation is believed to be responsible for the hallucinations, altered perception, and changes in mood associated with DOI use [, ].

Exploring DOI's mechanisms and potential therapeutic applications:

Research on DOI aims to understand its mechanism of action and explore its potential therapeutic applications. Studies have investigated its effects on various physiological and psychological processes, including:

  • Appetite suppression: DOI has been shown to exhibit anorexic effects in animal models, suggesting a potential role in appetite regulation. However, further research is needed to determine its safety and efficacy for weight management in humans [].
  • Thermoregulation: DOI can induce hyperthermia (increased body temperature) in animals, which is thought to be mediated by 5-HT2A receptor stimulation. This effect is being studied to understand the role of serotonin in thermoregulation [].
  • Neuropharmacological research: DOI serves as a valuable tool in neuropharmacological research to investigate the function of serotonin receptors and their role in various brain processes. It helps scientists understand how these receptors influence perception, mood, and behavior [].

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, also known as 4-iodo-2,5-dimethoxyphenylisopropylamine, is a synthetic compound that belongs to the class of phenethylamines. It is characterized by a propan-2-amine backbone with a 4-iodo and 2,5-dimethoxy substitution on the phenyl ring. This compound is primarily recognized for its agonistic activity at serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes 2A and 2C, which are implicated in various neuropharmacological effects, including psychedelic experiences .

Typical of amines and substituted phenyl compounds. Notably, it can participate in:

  • N-Alkylation: This reaction can modify the amine group to form quaternary ammonium salts.
  • Deiodination: Under certain conditions, the iodine atom can be removed, leading to the formation of less halogenated derivatives.
  • Oxidation: The amine can be oxidized to form corresponding imines or amides.

These reactions are significant for modifying the pharmacological properties of the compound or synthesizing related analogs .

The primary biological activity of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine is its role as a serotonin receptor agonist. It has been shown to activate both the 5-hydroxytryptamine receptor 2A and 2C, which are involved in mood regulation and perception. This compound exhibits hallucinogenic properties similar to other psychedelics, influencing neurotransmitter systems and potentially leading to altered states of consciousness .

Several synthesis methods have been reported for producing 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 4-iodo-2,5-dimethoxybenzaldehyde.
  • Reduction Reactions: The aldehyde can undergo reductive amination with isopropylamine to yield the desired amine product.
  • Purification: The crude product is usually purified through recrystallization or chromatography techniques to achieve high purity levels necessary for biological testing .

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine has applications primarily in research settings:

  • Psychedelic Research: It is studied for its effects on serotonin receptors and potential therapeutic uses in mental health disorders.
  • Neuropharmacology: The compound serves as a tool in understanding serotonin receptor dynamics and their role in behavior and cognition.

Due to its psychoactive properties, it is also explored within the context of drug design for new therapeutic agents targeting serotonergic systems .

Interaction studies have demonstrated that 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine binds effectively to serotonin receptors. Notably:

  • Receptor Binding Affinity: Studies indicate that it has a high affinity for both the 5-hydroxytryptamine receptor 2A and 2C.
  • Functional Assays: Functional assays have shown that this compound induces typical hallucinogenic effects in animal models, evidenced by behaviors such as head-twitch responses .

These findings underscore its potential utility in both basic research and clinical applications.

Several compounds share structural similarities with 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2C-I (4-Iodo-2,5-dimethoxyphenethylamine)Iodine and dimethoxy groups on a phenethylamine backboneKnown for its potent psychedelic effects; widely studied in psychopharmacology.
DOB (4-Bromo-2,5-dimethoxyphenethylamine)Bromine instead of iodine; similar methoxy substitutionsExhibits strong hallucinogenic properties; used in research on psychedelics.
DOM (4-Methylthio-2,5-dimethoxyphenethylamine)Methylthio group instead of iodineKnown for its long-lasting effects; studied for its interaction with serotonin receptors.

The uniqueness of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine lies in its specific iodine substitution and distinct pharmacological profile compared to these analogs. This makes it a valuable compound for comparative studies within serotonergic hallucinogens .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

321.02258 g/mol

Monoisotopic Mass

321.02258 g/mol

Heavy Atom Count

15

UNII

OOM10GW9UE

Other CAS

64584-34-5

Wikipedia

2,5-Dimethoxy-4-iodoamphetamine

Dates

Modify: 2023-08-15

Role of serotonin in regulation of pancreatic and mesenteric arterial function in diabetic mice

Jian Shuai, Yufang Gao, Ling Chen, Zhongli Wang
PMID: 33798598   DOI: 10.1016/j.ejphar.2021.174070

Abstract

The aim of this study was to investigate the reaction of pancreatic and mesenteric artery to 5-hydroxytryptamine (5-HT, serotonin) and the mechanism of nitric oxide in diabetes. Diabetic mice were induced by streptozotocin through intraperitoneal injection. The vascular tension of the pancreatic, mesenteric and brain basilar arteries in diabetic and control mice were measured by myograph in the applications of angiotensin II, 5-HT, 5-HT
receptor agonist 2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI), 5-HT
receptor agonist sumatriptan, 5-HT
receptor agonist BW723C86, 5-HT
receptor antagonist Palonosetron and 5-HT
receptor antagonist Sarpogrelate. The effect of 5-HT on arteries pretreated with L-NAME and sodium nitroprusside (SNP) on arteries pretreated with norepinephrine were measured. The mRNA expressions of eNOS, 5-HT
, 5-HT
, 5-HT
and 5-HT
in pancreatic and mesenteric arteries were measured by Real-time PCR. The concentration of 5-HT in plasma and eNOS in pancreatic and mesenteric arteries were tested. Our results showed that the tension of pancreatic and mesenteric arteries in diabetic mice impaired to 5-HT, but not Ang II, and to DOI and sumatriptan, but normalized by incubation with L-NAME. Pancreatic and mesenteric arteries showed no differences to SNP after pretreated with NE between diabetic and control mice. The mRNA of eNOS and 5-HT receptors in pancreatic and mesenteric artery showed no difference between control and diabetic mice. We conclude that the effect of 5-HT on the tension of pancreatic and mesenteric arteries decrease in diabetic mice. It may due to the decreased activity of 5-HT receptors and the activation of eNOS, which causes nitric oxide to release more and makes the tension of vessels decreased.


The Chronic Treatment With 5-HT

Anton S Tsybko, Tatiana V Ilchibaeva, Elena A Filimonova, Dmitry V Eremin, Nina K Popova, Vladimir S Naumenko
PMID: 33095437   DOI: 10.1007/s11064-020-03153-5

Abstract

Serotonin 5-HT
receptors and the brain-derived neurotrophic factor (BDNF) are involved in the pathophysiology and treatment of many psychiatric diseases. However, the interaction between 5-HT
and BDNF is still poorly understood. In the present paper, the effects of chronic treatment with mixed 5-HT
receptor agonist DOI, highly selective 5-HT
agonists TCB-2 and 25CN-NBOH on behavior and the BDNF system have been investigated. Chronic treatment of males of C57Bl/6 mice with DOI, TCB-2 and 25CN-NBOH (1 mg/kg, i.p., 14 days) resulted in desensitization of 5-HT
receptors. Treatment with 25CN-NBOH significantly increased startle amplitude. At the same time all used drugs failed to affect anxiety, exploratory and stereotyped behavior as well as spatial memory and learning. TCB-2 and 25CN-NBOH increased the BDNF mRNA level. All 5-HT
agonists increased the proBDNF level but failed to alter the mature BDNF protein level. TrkB and p75
mRNA levels were affected by all utilized agonists. All drugs decreased the total level as well as membrane TrkB protein one indicating downregulation of TrkB receptors. All agonists decreased the membrane p75
protein level. Thus, we have shown for the first time that the chronic activation of the 5-HT
receptor with agonists has affected the BDNF system almost on all levels-transcription, proBDNF production, TrkB and p75
receptors' level. The obtained data suggested possible suppression in BDNF-TrkB signaling under chronic treatment with 5-HT
agonists.


The 5-hydroxytryptamine 2A receptor agonists DOI and 25CN-NBOH decrease marble burying and reverse 8-OH-DPAT-induced deficit in spontaneous alternation

Anna U Odland, Lea Jessen, Jesper L Kristensen, Ciarán M Fitzpatrick, Jesper T Andreasen
PMID: 31693871   DOI: 10.1016/j.neuropharm.2019.107838

Abstract

5-Hydroxytryptamine 2A receptor (5-HT
R) agonist psychedelics are increasingly recognized as potentially useful treatments of psychiatric disorders, such as obsessive-compulsive disorder, depression, anxiety, and drug dependence. There is limited understanding of the way they exert their therapeutic action, but inhibition of rigid behavior and cognition has been suggested as a key factor. To examine the role of 5-HT
Rs in modulating repetitive behavior, we tested two 5-HT
R agonists, DOI, and the selective 25CN-NBOH, in two mouse tests of compulsive-like behavior. Using adult C57BL/6JOlaHsd male mice, we examined the effects of the two compounds on digging behavior in the marble burying test and on 8-OH-DPAT-disrupted spontaneous alternation behavior in the Y-maze. Both compounds dose-dependently decreased digging behavior in the marble burying test, indicating anti-compulsivity effects, which were not related to non-specific locomotor inhibition. Both 5-HT
R agonists also reversed 8-OH-DPAT-reduced alternation ratio in the spontaneous alternation behavior test, although the effects were less pronounced than in the marble burying test. This suggests that the 5-HT
R promotes exploratory behavior, but that the deficit produced by 8-OH-DPAT is too excessive to be fully reversed by 5-HT
R agonists. This study shows that agonism of 5-HT
R reduces repetitive behavioral patterns, supporting the theory that this is a potential new treatment approach to disorders of cognitive or behavioral inflexibility. This article is part of the special issue entitled 'Serotonin Research: Crossing Scales and Boundaries'.


Differential signaling signatures evoked by DOI versus lisuride stimulation of the 5-HT

Antara A Banerjee, Vidita A Vaidya
PMID: 32814630   DOI: 10.1016/j.bbrc.2020.08.022

Abstract

The 5-HT
receptor is a target for hallucinogenic and non-hallucinogenic ligands that evoke unique behavioral, electrophysiological and molecular consequences. Here, we explored the differential effects of disti
-HT
receptor ligands on signaling pathways downstream to the 5-HT
receptor. The hallucinogenic 5-HT
receptor agonist DOI evoked an enhanced signaling response compared to the non-hallucinogenic 5-HT
receptor agonist lisuride in human/rat 5-HT
R-EGFP receptor expressing HEK293 cell lines and cortical neuronal cultures. We noted higher levels of phospho-PLC, pPKC, pERK, pCaMKII, pCREB, as well as higher levels of IP3 and DAG production following 5-HT
receptor stimulation with DOI. Our study reveals distinct signaling signatures, differing in magnitude and kinetics at the 5-HT
receptor in response to DOI versus lisuride.


5-HT

Thomas W Flanagan, Melaine N Sebastian, Diana M Battaglia, Timothy P Foster, Stephania A Cormier, Charles D Nichols
PMID: 31626791   DOI: 10.1016/j.lfs.2019.116790

Abstract

Although the bulk of research into the biology of serotonin 5-HT
receptors has focused on its role in the CNS, selective activation of these receptors in peripheral tissues can produce profound anti-inflammatory effects. We previously demonstrated that the small molecule 5-HT
receptor agonist (R)-2,5-dimethoxy-4-iodoamphetamine [(R)-DOI] inhibits TNF-α-mediated proinflammatory signaling cascades and inflammation via 5-HT
receptor activation and prevents the development of, and inflammation associated with, acute allergic asthma in a mouse ovalbumin (OVA) model. Here, we investigated the ability of (R)-DOI to reverse inflammation and symptoms associated with established asthma in a newly developed model of chronic asthma.
An 18-week ovalbumin challenge period was performed to generate persistent, chronic asthma in BALB/c mice. Four once daily intranasal treatments of (R)-DOI were administered one week after allergen cessation, with respiratory parameters being measured by whole-body plethysmography (WBP). Cytokine and chemokine levels were measured by quantitative real-time polymerase chain reaction (qRT-PCR) in homogenized lung tissue, bronchoalveolar (BALF) fluid was analyzed for chemokine modulation by multiplex assays, and Periodic Acid-Schiff and Masson's Trichrome staining was performed to determine goblet cell infiltration and overall changes to lung morphology.
5-HT
activation via (R)-DOI attenuates elevated airway hyperresponsiveness to methacholine, reduces pulmonary inflammation and mucus production, and reduces airway structural remodeling and collagen deposition by nearly 70%.
Overall, these data provide support for the therapeutic potential of (R)-DOI and 5-HT
receptor activation for the treatment of asthma, and identifies (R)-DOI as a novel therapeutic compound against pulmonary fibrosis.


Serotonin 5-HT

Thomas Gener, Adrià Tauste Campo, Maria Alemany-González, Pau Nebot, Cristina Delgado-Sallent, Jordi Chanovas, M Victoria Puig
PMID: 31430459   DOI: 10.1016/j.neuropharm.2019.107743

Abstract

Atypical antipsychotic drugs (APDs) used to treat positive and negative symptoms in schizophrenia block serotonin receptors 5-HT
R and dopamine receptors D
R and stimulate 5-HT
R directly or indirectly. However, the exact cellular mechanisms mediating their therapeutic actions remain unresolved. We recorded neural activity in the prefrontal cortex (PFC) and hippocampus (HPC) of freely-moving mice before and after acute administration of 5-HT
R, 5-HT
R and D
R selective agonists and antagonists and atypical APD risperidone. We then investigated the contribution of the three receptors to the actions of risperidone on brain activity via statistical modeling and pharmacological reversal (risperidone + 5-HT
R antagonist WAY-100635, risperidone + 5-HT
R agonist DOI, risperidone + D
R agonist quinpirole). Risperidone, 5-HT
R agonism with 8-OH-DPAT, 5-HT
R antagonism with M100907, and D
R antagonism with haloperidol reduced locomotor activity of mice that correlated with a suppression of neural spiking, power of theta and gamma oscillations in PFC and HPC, and reduction of PFC-HPC theta phase synchronization. By contrast, activation of 5-HT
R with DOI enhanced high-gamma oscillations in PFC and PFC-HPC high gamma functional connectivity, likely related to its hallucinogenic effects. Together, power changes, regression modeling and pharmacological reversals suggest an important role of 5-HT
R agonism and 5-HT
R antagonism in risperidone-induced alterations of delta, beta and gamma oscillations, while D
R antagonism may contribute to risperidone-mediated changes in delta oscillations. This study provides novel insight into the neural mechanisms for widely prescribed psychiatric medication targeting the serotonin and dopamine systems in two regions involved in the pathophysiology of schizophrenia.


Serotonin 2A (5-HT

Joe Anand Kumar John Jayakumar, Mitradas M Panicker, Basudha Basu
PMID: 33303826   DOI: 10.1038/s41598-020-78595-6

Abstract

5-HT
a G-protein coupled receptor, is widely expressed in the human body, including in the gastrointestinal tract, platelets and the nervous system. It mediates various functions, for e.g. learning, memory, mood regulation, platelet aggregation and vasoconstriction, but its involvement in cell-adhesion remains largely unknown. Here we report a novel role for 5-HT
in cell-matrix adhesion.In HEK293 cells, which are loosely adherent, expression and stimulation of human or rat 5-HT
receptor by agonists such as serotonin or 2,5-dimethoxy-4-iodoamphetamine (DOI) led to a significant increase in adhesion, while inhibition of 5-HT
by antipsychotics, such as risperidone, olanzapine or chlorpromazine prevented it. 5-HT
activation gave rise to stress fibers in these cells and was also required for their maintenance. Mechanistically, the 5-HT
-mediated adhesion was mediated by downstream PKC and Rho signaling. Since 5-HT
is associated with many disorders such as dementia, depression and schizophrenia, its role in cell-matrix adhesion could have implications for neural circuits.


Fully automated head-twitch detection system for the study of 5-HT

Mario de la Fuente Revenga, Jong M Shin, Hiba Z Vohra, Kelsey S Hideshima, Matthew Schneck, Justin L Poklis, Javier González-Maeso
PMID: 31582824   DOI: 10.1038/s41598-019-49913-4

Abstract

Head-twitch behavior (HTR) is the behavioral signature of psychedelic drugs upon stimulation of the serotonin 5-HT
receptor (5-HT
R) in rodents. Following the previous report of a semi-automated detection of HTR based on the dynamics of mouse's head movement, here we present a system for the identification of individual HTR events in a fully automated fashion. The validity of this fully automated HTR detection system was tested with the psychedelic drug DOI in 5-HT
R-KO mice, and via evaluation of potential sources of false-positive and false-negative HTR events. The increased throughput in data processing achieved via automation afforded the possibility of conducting otherwise time consuming HTR time-course studies. To further assess the versatility of our system, we also explored the pharmacological interactions between 5-HT
R and the metabotropic glutamate receptor 2 (mGluR2). Our data demonstrate the potentiation effect of the mGluR2/3 antagonist LY341495 on DOI-induced HTR, as well as the HTR-blocking effect of the mGluR2/3 agonist and antipsychotic drug in development LY404039. This fully automated system can contribute to speed up our understanding of 5-HT
R's pharmacology and its characteristic behavioral outputs in rodents.


Ginsenoside Re Protects against Serotonergic Behaviors Evoked by 2,5-Dimethoxy-4-iodo-amphetamine in Mice via Inhibition of PKCδ-Mediated Mitochondrial Dysfunction

Eun-Joo Shin, Ji Hoon Jeong, Bao-Trong Nguyen, Naveen Sharma, Seung-Yeol Nah, Yoon Hee Chung, Yi Lee, Jae Kyung Byun, Toshitaka Nabeshima, Sung Kwon Ko, Hyoung-Chun Kim
PMID: 34281274   DOI: 10.3390/ijms22137219

Abstract

It has been recognized that serotonin 2A receptor (5-HT
) agonist 2,5-dimethoxy-4-iodo-amphetamine (DOI) impairs serotonergic homeostasis. However, the mechanism of DOI-induced serotonergic behaviors remains to be explored. Moreover, little is known about therapeutic interventions against serotonin syndrome, although evidence suggests that ginseng might possess modulating effects on the serotonin system. As ginsenoside Re (GRe) is well-known as a novel antioxidant in the nervous system, we investigated whether GRe modulates 5-HT
receptor agonist DOI-induced serotonin impairments. We proposed that protein kinase Cδ (PKCδ) mediates serotonergic impairments. Treatment with GRe or 5-HT
receptor antagonist MDL11939 significantly attenuated DOI-induced serotonergic behaviors (i.e., overall serotonergic syndrome behaviors, head twitch response, hyperthermia) by inhibiting mitochondrial translocation of PKCδ, reducing mitochondrial glutathione peroxidase activity, mitochondrial dysfunction, and mitochondrial oxidative stress in wild-type mice. These attenuations were in line with those observed upon PKCδ inhibition (i.e., pharmacologic inhibitor rottlerin or PKCδ knockout mice). Furthermore, GRe was not further implicated in attenuation mediated by PKCδ knockout in mice. Our results suggest that PKCδ is a therapeutic target for GRe against serotonergic behaviors induced by DOI.


Activation of 5-HT

Thomas W Flanagan, Melaine N Sebastian, Diana M Battaglia, Timothy P Foster, Emeline L Maillet, Charles D Nichols
PMID: 31530895   DOI: 10.1038/s41598-019-49987-0

Abstract

Coronary artery disease (CAD) is a progressive cardiovascular syndrome characterized by cholesterol-induced focal arterial lesions that impair oxygen delivery to the heart. As both innate and adaptive immune cells play critical roles in the formation and progression of arterial plaques and endothelial cell dysfunction, CAD is commonly viewed as a chronic inflammatory disorder. Our lab has previously discovered that 5-HT
receptor activation with the 5-HT
receptor selective agonist (R)-2,5-dimethoxy-4-iodoamphetamine [(R)-DOI] has potent anti-inflammatory activity in both cell culture and whole animal models. Here we have examined the putative therapeutic effects of (R)-DOI in the ApoE
high fat model of cardiovascular disease. Subcutaneously implanted osmotic minipumps were used to infuse sustained low rates (0.15 μg / hr) of (R)-DOI∙HCl to mice fed a high-fat "Western" diet. (R)-DOI treated mice had significant reductions in expression levels of mRNA for inflammatory markers like Il6 in vascular tissue, normalized glucose homeostasis, and reduced circulating cholesterol levels. As cardiovascular disease is a leading cause of death both globally and in the Western world, activation of 5-HT
receptors at sub-behavioral levels may represent a new strategy to treat inflammation-based cardiovascular disease.


Explore Compound Types